molecular formula C10H15ClN4O2 B2824070 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride CAS No. 1233954-90-9

5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride

Cat. No.: B2824070
CAS No.: 1233954-90-9
M. Wt: 258.71
InChI Key: OWWBIZJCBWAVQQ-UHFFFAOYSA-N
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Description

5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride is a chemical compound that features a nitro group, a piperidine ring, and a pyridine ring

Preparation Methods

The synthesis of 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride typically involves the nitration of N-(piperidin-4-yl)pyridin-2-amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine and pyridine rings can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride include:

Properties

IUPAC Name

5-nitro-N-piperidin-4-ylpyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c15-14(16)9-1-2-10(12-7-9)13-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWBIZJCBWAVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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